5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1030421-44-3
VCID: VC2305079
InChI: InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3
SMILES: COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde

CAS No.: 1030421-44-3

Cat. No.: VC2305079

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde - 1030421-44-3

Specification

CAS No. 1030421-44-3
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde
Standard InChI InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3
Standard InChI Key CQUJUVLPIAMPHZ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3

Introduction

Chemical Structure and Properties

5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a heterocyclic organic compound featuring an indole core with specific functional group substitutions. The compound consists of an indole skeleton with a methoxy group at the 5-position, a pyridin-3-ylmethyl group at the nitrogen position (position 1), and a carbaldehyde group at position 3. This unique arrangement of functional groups contributes to its chemical versatility and potential biological significance.

The physical and chemical properties of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde are summarized in the following table:

PropertyValue
CAS Number1030421-44-3
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
IUPAC Name5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde
Standard InChIInChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3
Standard InChIKeyCQUJUVLPIAMPHZ-UHFFFAOYSA-N
SMILESCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3
MDL NumberMFCD12026991

The compound contains several key structural elements that influence its reactivity and potential applications:

  • The indole core, known for its presence in numerous biologically active compounds

  • The methoxy substituent at position 5, which can modify electron density distribution

  • The pyridine ring, capable of participating in metal coordination and hydrogen bonding

  • The reactive carbaldehyde group at position 3, which serves as a versatile handle for further derivatization

Biological and Chemical Applications

The structural features of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde suggest several potential applications in both biological research and chemical synthesis.

Pharmaceutical Research

This compound has significant potential in pharmaceutical research for several reasons:

  • The indole scaffold is present in numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin, which play crucial roles in neurotransmission and circadian rhythm regulation.

  • The specific substitution pattern may confer unique biological activities, potentially modulating interactions with various biological targets.

  • The carbaldehyde functional group at position 3 provides a reactive site for further modification to create compound libraries for drug discovery efforts.

Chemical Applications

From a synthetic chemistry perspective, 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde serves as a valuable building block:

  • The aldehyde group can participate in various condensation reactions, including Wittig reactions, reductive aminations, and aldol condensations.

  • The pyridine ring adds versatility due to its ability to participate in metal coordination and other chemical interactions, potentially enabling directed functionalization reactions.

  • The compound can serve as an intermediate in the synthesis of more complex molecules with enhanced or targeted biological activities.

Supplier InformationSpecifications
PurityMinimum 95-98%
AppearanceNot specified in available data
Available QuantitiesTypically 500mg to 5g
Storage RecommendationsNot specified in available data
Intended UseFor research purposes only; not for human or veterinary use

Structural Relationships and Analogues

5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde belongs to a broader family of substituted indoles. Understanding its relationship to similar compounds provides context for its unique properties and potential applications.

Related compounds include:

  • 5-Methoxy-1H-indole-3-carbaldehyde (CAS: 10601-19-1) - The non-N-substituted precursor

  • 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS: 39974-94-2) - The N-methyl analog

  • 5-methoxy-1-(pyrimidin-2-yl)-1H-indole (CAS: 1310708-88-3) - A related compound with a different N-substituent and lacking the 3-carbaldehyde group

The structural variations among these compounds can significantly impact their chemical reactivity and biological properties, highlighting the importance of specific substitution patterns in determining compound behavior.

Analytical Characterization

While comprehensive analytical data for 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde was limited in the available literature, standard characterization methods would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Ultraviolet-Visible Spectroscopy (UV-Vis)

  • X-ray Crystallography (for solid-state structure determination)

These analytical techniques provide essential information about structural confirmation, purity assessment, and physicochemical properties of the compound.

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